

Application Note: Quantification of 2-Thiouracil in Urine by Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: 2-Thiouracil-13C,15N2

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Introduction

2-Thiouracil is a thyrostatic drug that has been used to promote weight gain in livestock. Its use in food-producing animals is banned in many regions, including the European Union, due to potential adverse health effects in consumers.[1] Regulatory monitoring requires sensitive and specific analytical methods for the detection and quantification of 2-thiouracil residues in biological matrices such as urine. Isotope dilution mass spectrometry is a highly accurate and precise technique for quantitative analysis, as it employs a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of 2-thiouracil in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach. An alternative gas chromatography-mass spectrometry (GC-MS) method is also presented. These methods are intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and pharmacokinetic studies.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method described.



Parameter	Value	Reference
Limit of Detection (LOD)	0.07 μg/L	[2]
Limit of Quantification (LOQ)	0.20 μg/L	[2]
Trueness/Recovery	94 - 97%	[1]
Intra-day Precision (%RSD)	< 5%	[1]
Inter-day Precision (%RSD)	< 8%	[1]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of 2-thiouracil in urine is depicted in the following diagram.



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Caption: LC-MS/MS workflow for 2-thiouracil quantification in urine.

Detailed Experimental Protocols I. LC-MS/MS Method

This protocol is based on methodologies that utilize derivatization and a structurally similar deuterated internal standard for quantification.

- 1. Materials and Reagents
- 2-Thiouracil standard
- Propylthiouracil-d5 (Internal Standard)



- Hydrochloric acid (HCl)
- Ethylenediaminetetraacetic acid (EDTA)
- 3-iodobenzyl bromide
- Ammonium acetate
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Water, HPLC grade
- Formic acid
- Solid-Phase Extraction (SPE) cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer or C18)
- · Centrifuge tubes
- Nitrogen evaporator
- LC-MS/MS system with electrospray ionization (ESI) source
- 2. Sample Preparation
- Sample Collection and Stabilization: Collect urine samples in appropriate containers. Upon receipt, thaw frozen samples and acidify to approximately pH 1 with HCl and add EDTA to stabilize the analytes.[1]
- Internal Standard Spiking: To a 5 mL aliquot of the stabilized urine sample, add a known concentration of the propylthiouracil-d5 internal standard solution.
- Derivatization: Add 3-iodobenzyl bromide solution to the sample, vortex, and incubate to allow for the derivatization of the thiouracil compounds.[1]
- Solid-Phase Extraction (SPE):



- Condition the SPE cartridge by washing with methanol followed by water.
- Load the derivatized sample onto the cartridge.
- Wash the cartridge with a low-organic solvent mixture to remove interferences.
- Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Parameters
- LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μL
- Gradient: A suitable gradient to separate 2-thiouracil from matrix components.
- Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (method dependent)
- MRM Transitions:
 - 2-Thiouracil (derivatized): A representative transition is m/z 343.0 > 126.5.[3]
 - Propylthiouracil-d5 (derivatized): A representative transition is m/z 390.3 > 126.8.[3]
 - Note: MRM transitions should be optimized for the specific derivatized compounds and instrument used.
- 4. Quantification



Create a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-thiouracil and a fixed concentration of the internal standard. The concentration of 2-thiouracil in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

II. GC-MS Method (Alternative)

This method involves a two-step derivatization process to increase the volatility of 2-thiouracil for gas chromatography.

- 1. Materials and Reagents
- 2-Thiouracil standard
- Deuterated internal standard (e.g., synthesized using a deuterated derivatization agent)
- Pentafluorobenzyl bromide (PFBBr)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Acetonitrile
- Toluene
- GC-MS system with an appropriate capillary column (e.g., DB-5ms)
- 2. Sample Preparation
- Extraction: Perform a liquid-liquid or solid-phase extraction of the urine sample to isolate the analytes.
- Derivatization:
 - The dried extract is first derivatized with pentafluorobenzyl bromide (PFBBr) under basic conditions.
 - This is followed by a second derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the remaining active hydrogens.

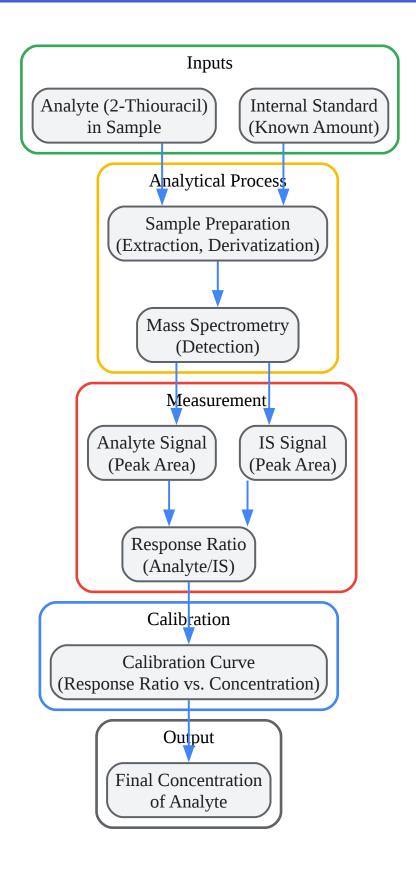


- Internal Standard: A deuterated internal standard can be synthesized by derivatizing a known amount of 2-thiouracil standard with a deuterated silylating agent (e.g., d9-MSTFA).[4] This labeled standard is then added to the samples before derivatization.
- 3. GC-MS Parameters
- GC Column: A non-polar or medium-polarity capillary column.
- · Injector: Splitless mode.
- Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from other components.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
- MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2thiouracil and its deuterated analog.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the isotope dilution quantification process.





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Caption: Logic of isotope dilution mass spectrometry for quantification.



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